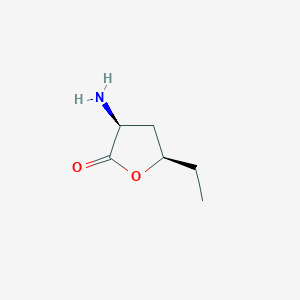
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes a furanone ring substituted with an amino group and an ethyl group. The stereochemistry of the compound is defined by the (3S,5R) configuration, which plays a crucial role in its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as aniline and 2-bromopropane.
Reaction Steps: The process involves multiple steps, including alkylation, reduction, and cyclization reactions. For instance, the alkylation of aniline with 2-bromopropane forms an intermediate, which is then reduced and cyclized to form the desired furanone ring.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and intermediates.
Optimization of Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs.
Purification Techniques: Employing advanced purification techniques like crystallization, distillation, and chromatography to obtain the compound in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the furanone ring into a more saturated lactone structure.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxo Derivatives: Formed through oxidation.
Saturated Lactones: Resulting from reduction.
Substituted Derivatives: Produced via nucleophilic substitution.
Applications De Recherche Scientifique
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its biological effects.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-methyldihydro-2(3H)-furanone: A structurally similar compound with a methyl group instead of an ethyl group.
3-Hydroxy-5-methylpiperidin-1-yl: Another related compound with a piperidine ring.
Uniqueness
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) is unique due to its specific stereochemistry and the presence of both an amino group and an ethyl group on the furanone ring. This unique structure imparts distinct reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(3S,5R)-3-amino-5-ethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-5(7)6(8)9-4/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1 |
Clé InChI |
KDZXNQYSVABCOB-UHNVWZDZSA-N |
SMILES isomérique |
CC[C@@H]1C[C@@H](C(=O)O1)N |
SMILES canonique |
CCC1CC(C(=O)O1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


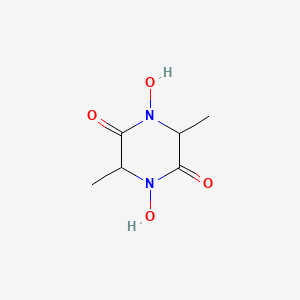
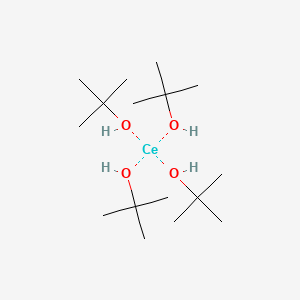
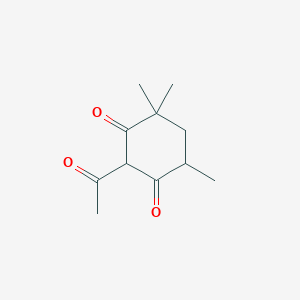
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
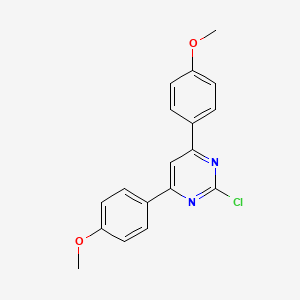
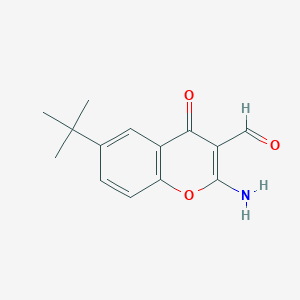
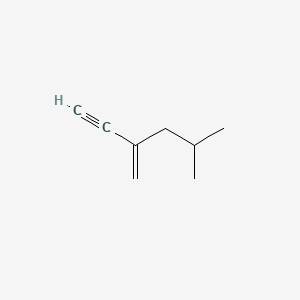




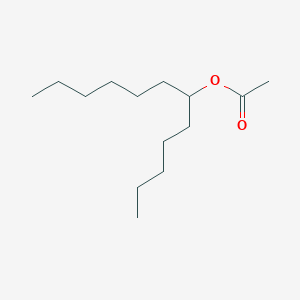
![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)

